2-(1H-Pyrazol-3-yl)-piperidine hydrochloride

説明

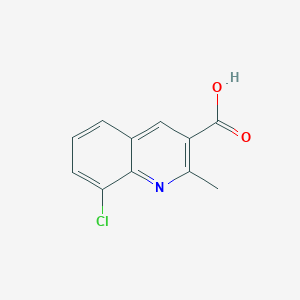

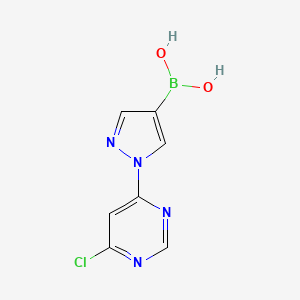

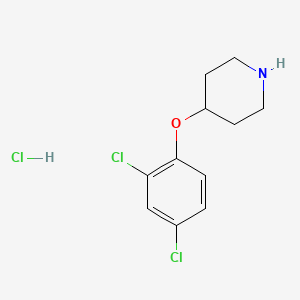

“2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” is a unique chemical compound. It has an empirical formula of C8H14ClN3 and a molecular weight of 187.67 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrazoles, such as “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride”, is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole . This corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .

Molecular Structure Analysis

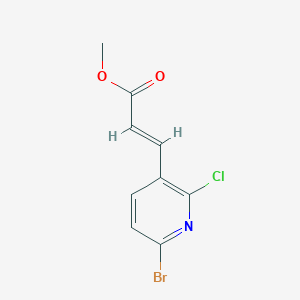

The molecular structure of “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” is represented by the SMILES string C1(C2=NNC=C2)CCCCN1.Cl . The InChI code for this compound is 1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H .

Chemical Reactions Analysis

Pyrazoles, including “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride”, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Pyrazol-3-yl)-piperidine hydrochloride” include a molecular weight of 187.67 g/mol . The compound has a total of 3 hydrogen bond donors and 2 hydrogen bond acceptors .

科学的研究の応用

Chemical Interactions and Inhibitor Roles

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride is recognized for its role in chemical interactions and as an inhibitor in various biological processes. It is structurally related to a class of compounds known for inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism and interaction. The compound's structural analogs are employed as selective inhibitors in phenotyping studies, helping to elucidate the involvement of specific CYP isoforms in drug metabolism. This is particularly important in predicting drug-drug interactions in multi-drug regimens (Khojasteh et al., 2011).

Role in Diabetes Mellitus Treatment

The compound's framework is similar to that of inhibitors targeting DPP IV, a protein implicated in type 2 diabetes mellitus (T2DM). DPP IV inhibitors, which include structural elements similar to 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride, are pivotal in managing T2DM by modulating the degradation of incretin molecules, thus promoting insulin secretion. This highlights the compound's potential relevance in the development of antidiabetic therapies (Mendieta et al., 2011).

Applications in Dentistry

In dentistry, analogs of 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride have been explored for their antibacterial properties when incorporated into flowable dental composites. Studies have focused on evaluating the mechanical properties of these composites, offering insights into their potential applications in dental materials to combat bacterial growth (Abaszadeh & Mohammadzadeh, 2020).

Insights into Pyrazole-Based Heterocycles Synthesis

The compound's pyrazole core is integral in the synthesis of biologically active compounds with diverse therapeutic applications. This includes roles in the synthesis of anticancer, analgesic, anti-inflammatory, and antimicrobial agents, among others. The compound provides a template for combinatorial and medicinal chemistry, facilitating the synthesis of a wide array of biologically active heterocycles (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Related structural analogs of 2-(1H-Pyrazol-3-yl)-piperidine hydrochloride have demonstrated significant antifungal activity against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The compound's structural features contribute to its potential role in developing antifungal pharmacophores, providing a basis for understanding drug-target interactions in combating fungal infections (Kaddouri et al., 2022).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTNBFCDUUKTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)